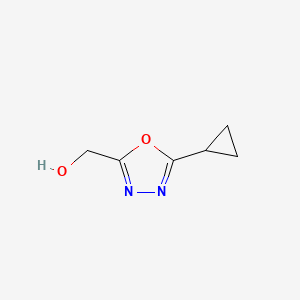

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNQTKDMQIYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672421 | |

| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211144-22-7 | |

| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol: Properties, Synthesis, and Medicinal Chemistry Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic compound of significant interest in modern medicinal chemistry. By integrating two privileged structural motifs—the metabolically robust cyclopropyl group and the versatile 1,3,4-oxadiazole core—this molecule represents a valuable building block for the development of novel therapeutic agents. This document delves into its fundamental chemical properties, proposes a robust synthetic strategy, and explores its potential applications from a drug discovery standpoint.

Section 1: Introduction to the Core Molecular Scaffolds

The unique characteristics of this compound arise from the synergistic combination of its constituent parts. Understanding these individual components is crucial to appreciating the molecule's potential.

The 1,3,4-Oxadiazole Core: A Privileged Heterocycle

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is a planar, stable scaffold that has become a cornerstone in medicinal chemistry.[1][2] Due to the presence of two electronegative, pyridine-like nitrogen atoms, the ring is electron-deficient.[2][3] This electronic nature makes electrophilic substitution at the ring carbons difficult but renders them susceptible to nucleophilic attack, which can sometimes lead to ring cleavage under harsh conditions.[1][2]

From a drug design perspective, the 1,3,4-oxadiazole moiety is highly valued as a bioisostere for amide and ester functionalities.[2] This substitution can improve metabolic stability, enhance binding affinity, and modulate pharmacokinetic properties. The heterocycle is a known hydrogen bond acceptor and its inclusion in a molecule can increase lipophilicity, thereby improving its ability to cross biological membranes.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

The Cyclopropyl Moiety: A Tool for Modulating Potency and Pharmacokinetics

The cyclopropyl group is the smallest possible carbocycle and its inclusion in drug candidates has surged in recent decades, with 18 new chemical entities containing this moiety approved by the FDA in a single decade.[7] Its three-membered ring structure is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[8] This strain imparts unique electronic properties, including partial double-bond character.[8]

In drug design, the cyclopropyl ring serves several strategic purposes:

-

Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][9]

-

Conformational Rigidity: It acts as a "rigid" linker, locking the conformation of a molecule, which can lead to more selective binding to a biological target and reduce entropic penalties upon binding.[7][10]

-

Potency and Selectivity: Its unique steric and electronic profile can be used to probe binding pockets and improve potency and selectivity by serving as a bioisosteric replacement for groups like alkenes or gem-dimethyls.[7][10]

Synergy in the Target Molecule

The combination of these two scaffolds in this compound creates a molecule with compelling features for drug discovery. The cyclopropyl group offers metabolic stability and conformational constraint, while the 1,3,4-oxadiazole acts as a stable, polar core that can engage in hydrogen bonding. The primary alcohol (-CH₂OH) provides a crucial synthetic handle for further elaboration, making the molecule an ideal fragment or building block for constructing more complex drug candidates.

Section 2: Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not publicly available, its core properties can be reliably cataloged from chemical supplier data and predicted based on its structure.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1211144-22-7 | [11][12] |

| Molecular Formula | C₆H₈N₂O₂ | [11][12] |

| Molecular Weight | 140.14 g/mol | [11][12] |

| IUPAC Name | This compound | [12] |

| SMILES | OCc1nnc(o1)C1CC1 | [12] |

| InChI Key | JCYNQTKDMQIYBZ-UHFFFAOYSA-N | [12] |

| Appearance | Neat (likely a solid or oil at room temp) | [11] |

Predicted Spectroscopic Characteristics

A full analytical characterization is essential for confirming the identity and purity of the compound. Below are the predicted key signals for standard spectroscopic methods.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

-OH: A broad singlet, chemical shift variable depending on solvent and concentration (typically δ 3-5 ppm).

-

-CH₂-: A singlet or doublet (if coupled to OH) around δ 4.5-4.8 ppm.

-

Cyclopropyl -CH: A multiplet (quintet or similar) around δ 1.8-2.2 ppm.

-

Cyclopropyl -CH₂: Two multiplets in the upfield region, around δ 0.9-1.2 ppm.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Oxadiazole C5 (C-Cyclopropyl): δ ~168-172 ppm.

-

Oxadiazole C2 (C-CH₂OH): δ ~162-165 ppm.

-

-CH₂OH: δ ~55-60 ppm.

-

Cyclopropyl -CH: δ ~5-10 ppm.

-

Cyclopropyl -CH₂: δ ~5-10 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad, strong band around 3200-3500 cm⁻¹.

-

C-H stretch (aliphatic): Bands around 2850-3050 cm⁻¹.

-

C=N stretch (oxadiazole): A sharp band around 1640-1670 cm⁻¹.

-

C-O-C stretch (oxadiazole): Bands in the 1050-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion [M]⁺: Expected at m/z ≈ 140.06.

-

Key Fragments: Loss of water [M-H₂O]⁺, loss of the hydroxymethyl group [M-CH₂OH]⁺.

-

Section 3: Synthesis and Reactivity

A robust and scalable synthesis is critical for the utilization of this building block in research. While specific literature procedures for this exact molecule are scarce, a reliable synthetic route can be designed based on established methods for forming 2,5-disubstituted 1,3,4-oxadiazoles.[5][13][14]

Retrosynthetic Analysis

The logical approach to synthesizing the target molecule involves forming the 1,3,4-oxadiazole ring as the key strategic step. The ring can be constructed via the dehydrative cyclization of an N,N'-diacylhydrazine intermediate. This intermediate, in turn, is derived from two distinct carboxylic acid precursors: cyclopropanecarboxylic acid and a protected form of glycolic acid.

Proposed Synthetic Workflow

This multi-step protocol utilizes commercially available starting materials and common laboratory reagents to provide a reliable pathway to the target compound.

Sources

- 1. rroij.com [rroij.com]

- 2. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. fiveable.me [fiveable.me]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. 1211144-22-7 | this compound - AiFChem [aifchem.com]

- 13. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol (CAS Number: 1211144-22-7), a heterocyclic compound of significant interest in modern medicinal chemistry. By dissecting its core structural components—the versatile 1,3,4-oxadiazole ring and the advantageous cyclopropyl moiety—we illuminate the rationale behind its design and its potential as a scaffold in drug development. This document details the physicochemical properties, proposes a robust synthetic pathway with step-by-step protocols, and outlines a comprehensive strategy for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery pipelines.

Introduction: The Strategic Combination of Two Privileged Scaffolds

The design of novel therapeutic agents often involves the strategic combination of well-established pharmacophores to optimize potency, selectivity, and pharmacokinetic properties. This compound is a prime example of this design philosophy, integrating two key structural motifs: the 1,3,4-oxadiazole core and a cyclopropyl group.

The 1,3,4-oxadiazole ring is a five-membered heterocycle recognized as a bioisostere for esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding.[1] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The cyclopropyl group , a small, strained carbocycle, is increasingly utilized in drug design to enhance a molecule's pharmacological profile.[5] Its rigid nature can lock a molecule into a bioactive conformation, improving binding affinity to biological targets.[1] Furthermore, the unique electronic properties of the cyclopropyl ring can increase metabolic stability, reduce off-target effects, and improve brain permeability.[3][5]

This guide will provide a comprehensive technical overview of the title compound, offering insights into its synthesis and potential applications.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery.

| Property | Value | Source |

| CAS Number | 1211144-22-7 | [6] |

| Molecular Formula | C₆H₈N₂O₂ | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| Appearance | Neat (expected to be a solid or oil) | [6] |

| InChI | InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 | [6] |

Proposed Synthesis and Experimental Protocols

The proposed synthesis involves three key stages:

-

Preparation of the necessary carboxylic acid derivatives.

-

Formation of the diacylhydrazine intermediate.

-

Cyclodehydration to form the 1,3,4-oxadiazole ring, followed by deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 3.1.1: Synthesis of Cyclopropanecarboxylic acid hydrazide

-

To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount) at 0 °C.

-

Add hydrazine hydrate (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazide, which can be purified by recrystallization.

Protocol 3.1.2: Synthesis of 1-(Cyclopropanecarbonyl)-2-(methoxyacetyl)hydrazine

-

Dissolve methoxyacetic acid (1.0 eq) in thionyl chloride (1.5 eq) and reflux for 2 hours to form methoxyacetyl chloride. Remove excess thionyl chloride under reduced pressure.

-

Dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

-

Cool the solution to 0 °C and add the freshly prepared methoxyacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diacylhydrazine.

Protocol 3.1.3: Synthesis of this compound

-

To the crude 1-(cyclopropanecarbonyl)-2-(methoxyacetyl)hydrazine from the previous step, add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0 °C.[7][8]

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.[3]

-

Monitor the formation of the oxadiazole ring by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution and extract the intermediate, 2-(methoxymethyl)-5-cyclopropyl-1,3,4-oxadiazole, with a suitable organic solvent.

-

Dry, filter, and concentrate the organic extracts.

-

Dissolve the crude intermediate in dry dichloromethane and cool to -78 °C.

-

Add boron tribromide (BBr₃, 1.2 eq) dropwise for demethylation.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with methanol, followed by water.

-

Extract the final product, this compound, with dichloromethane.

-

Purify the final compound using column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for the carbons of the cyclopropyl ring, the methylene carbon, and the two distinct carbons of the 1,3,4-oxadiazole ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (140.14 g/mol ) should be observed, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the cyclopropyl group, and C=N and C-O-C stretches of the oxadiazole ring. |

Proposed Biological Evaluation Workflow

Given the well-documented biological activities of 1,3,4-oxadiazole and cyclopropyl-containing compounds, this compound represents a promising candidate for various therapeutic areas. A systematic in vitro screening cascade is recommended to elucidate its biological potential.

Caption: A systematic workflow for the biological evaluation of the target compound.

Cytotoxicity and Anticancer Screening

-

Rationale: 1,3,4-Oxadiazole derivatives are known to exhibit potent anticancer activities.[2]

-

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the compound's cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line to determine selectivity. Cells are treated with serial dilutions of the compound for 48-72 hours, and cell viability is measured spectrophotometrically.

Antimicrobial Activity

-

Rationale: The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[4]

-

Protocol: The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The compound is serially diluted in a 96-well plate containing microbial cultures, and the lowest concentration that inhibits visible growth is recorded as the MIC.

Anti-inflammatory and Enzyme Inhibition Assays

-

Rationale: Certain 1,3,4-oxadiazole derivatives have shown anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.[3]

-

Protocol: Depending on the therapeutic target, specific enzyme inhibition assays can be conducted. For example, cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) inhibition assays can be performed to assess anti-inflammatory potential.

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise for drug discovery. The convergence of the metabolically robust and versatile 1,3,4-oxadiazole core with the pharmacologically advantageous cyclopropyl group makes it an attractive scaffold for further investigation. The synthetic and screening methodologies outlined in this guide provide a clear and actionable framework for researchers to synthesize, characterize, and evaluate this compound. Future work should focus on the execution of the proposed synthesis, followed by a comprehensive biological screening to uncover the full therapeutic potential of this and related chemical entities. The insights gained from these studies will be invaluable in guiding the design of next-generation therapeutics.

References

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved January 16, 2026, from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Retrieved January 16, 2026, from [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (n.d.). Open Access Journals. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 16, 2026, from [Link]

-

CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY. (2012). PharmaTutor. Retrieved January 16, 2026, from [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Structure Elucidation of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol: A Multi-Technique, Validation-Centric Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery pipelines. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol, a heterocyclic building block representative of those commonly encountered in medicinal chemistry.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.

Introduction: The Imperative of Structural Integrity

This compound is a molecule that combines several key chemical features: a planar, electron-deficient 1,3,4-oxadiazole ring, a strained aliphatic cyclopropyl moiety, and a primary alcohol functional group. The 1,3,4-oxadiazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and ability to act as a hydrogen bond acceptor.[2][3] As such, derivatives like this are of significant interest as scaffolds in drug design.

Before any meaningful biological or chemical evaluation can occur, its structure must be confirmed with absolute certainty. This guide presents a holistic workflow, demonstrating how orthogonal analytical techniques are synergistically employed to build a complete and validated structural picture, from basic connectivity to three-dimensional architecture.[4]

Foundational Analysis: Predicted Properties and Key Structural Features

Prior to any analysis, we establish the theoretical foundation of the target molecule. This allows us to form hypotheses that will be tested and validated by the subsequent experimental data.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| CAS Number | 1211144-22-7 |[5] |

The molecule is comprised of three distinct regions, each with expected and unique spectroscopic signatures:

-

The 1,3,4-Oxadiazole Ring: An aromatic heterocycle expected to strongly influence the electronic environment of adjacent atoms.

-

The Cyclopropyl Group: A saturated, highly strained three-membered ring whose protons and carbons will have characteristic chemical shifts.

-

The Methanol Linker: A flexible -CH₂OH group that provides key functional group signals.

Caption: Predicted ESI-MS fragmentation pathway.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: While MS confirms the formula, NMR spectroscopy reveals the precise atomic connectivity. A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous map of the hydrogen and carbon framework, making it the most powerful tool for structure elucidation in solution.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (like -OH) as it can slow down the exchange rate. [6]2. ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 1 second.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (if necessary): If assignments are ambiguous, acquire a COSY (¹H-¹H correlation) and an HSQC (¹H-¹³C correlation) spectrum. COSY identifies coupled protons, while HSQC links protons directly to the carbons they are attached to.

Data Interpretation and Validation

Trustworthiness: The predicted chemical shifts, splitting patterns, and integrals for each signal must align perfectly with the experimental spectrum. Any deviation would call the proposed structure into question.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Group | Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integral | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|---|

| Cyclopropyl | CH | ~2.1-2.3, m, 1H | ~5-10 | Attached to electron-withdrawing oxadiazole. |

| Cyclopropyl | CH₂ | ~1.1-1.3, m, 4H | ~10-15 | Shielded aliphatic protons. |

| Methanol | CH₂ | ~4.7, s, 2H | ~55-60 | Deshielded by adjacent oxadiazole ring and oxygen. |

| Methanol | OH | ~5.5, br s, 1H | - | Exchangeable proton, shift is concentration/temp dependent. |

| Oxadiazole | C-Cyclopropyl | - | ~168-172 | Quaternary carbon in an aromatic heterocycle. |

| Oxadiazole | C-Methanol | - | ~163-167 | Quaternary carbon in an aromatic heterocycle. |

Caption: Workflow for NMR-based structure elucidation.

Infrared Spectroscopy: Rapid Functional Group Confirmation

Expertise & Experience: FTIR spectroscopy is a fast, non-destructive technique used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and rapid cross-validation tool. [1][7]A spectrum can be acquired in minutes and immediately confirm the presence of the hydroxyl group and the integrity of the heterocyclic ring.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be run first and automatically subtracted.

Table 4: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| ~3080 | C-H stretch | Cyclopropyl C-H |

| ~1645 | C=N stretch | 1,3,4-Oxadiazole |

| ~1560 | N-N stretch | 1,3,4-Oxadiazole |

| ~1045 | C-O-C stretch | 1,3,4-Oxadiazole |

| ~1020 | C-O stretch | Primary Alcohol |

X-Ray Crystallography: The Unambiguous 3D Structure

Expertise & Experience: When a molecule can be crystallized, single-crystal X-ray crystallography provides the ultimate structural proof. It is the only technique that directly visualizes the atomic positions in three-dimensional space, yielding precise bond lengths, angles, and intermolecular interactions. [4][8]For any novel compound intended for drug development, obtaining a crystal structure is considered the gold standard for structural validation.

Trustworthiness: The result of a successful crystallographic experiment is a Crystallographic Information File (CIF), a universally recognized format that contains all the data required to independently verify the structure. This represents the highest level of self-validating data in chemical analysis. [4]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is a common method.

-

Crystal Mounting: A suitable single crystal of high quality is selected under a microscope and mounted on the diffractometer.

-

Data Collection: The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map. Atoms are fitted to this map, and their positions are refined using software packages like SHELX to achieve the best fit with the experimental data.

Caption: The workflow for single-crystal X-ray crystallography.

Integrated Elucidation Strategy: A Self-Validating System

The power of this multi-technique approach lies not in the individual results, but in their perfect agreement. The entire process is a logical cascade where each step validates the last and builds a more detailed picture.

Caption: Integrated workflow for complete structure validation.

Conclusion

The structure elucidation of this compound is a clear demonstration of a necessary, rigorous, and synergistic analytical process. By strategically combining Mass Spectrometry, NMR spectroscopy, and IR spectroscopy, we construct and validate a complete picture of the molecule's formula, functional group composition, and atomic connectivity. The addition of single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure. For researchers in drug discovery and chemical development, adhering to such a validation-centric workflow is not merely good practice; it is an essential component of scientific integrity that ensures all subsequent research is built on a solid and accurate foundation.

References

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

ResearchGate. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

-

CrystEngComm. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. RSC Publishing. [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

PubMed. (2013). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. PubMed. [Link]

-

ResearchGate. (2001). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. [Link]

-

ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications. [Link]

-

Hindawi. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]

-

Wiley Online Library. (2023). Unveiling the chemistry of 1,3,4‐oxadiazoles and thiadiazols: A comprehensive review. Wiley Online Library. [Link]

-

ResearchGate. (2019). Synthesis, Structure Elucidation and Antimicrobial Properties of New Bis-1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra. Royal Society of Chemistry. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. [Link]

-

Royal Society of Chemistry. (2013). Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

-

Amazon S3. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information. Amazon S3. [Link]

Sources

- 1. journalspub.com [journalspub.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol: A Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol (Molecular Formula: C₆H₈N₂O₂, Molecular Weight: 140.14 g/mol )[1]. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities[2][3][4]. The addition of a cyclopropyl group can enhance metabolic stability and target binding affinity, making this molecule a person of interest for synthetic and medicinal chemists. As direct experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data based on established principles of spectroscopy and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Functional Group Analysis

This compound is a heterocyclic compound featuring three key structural components: a cyclopropyl ring, a 1,3,4-oxadiazole core, and a primary alcohol (hydroxymethyl group). Each of these imparts distinct and identifiable features in its spectroscopic signature.

-

1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This stable ring system is electron-deficient and contains two distinct carbon atoms (C2 and C5) that are key identifiers in ¹³C NMR.

-

Cyclopropyl Group: A strained three-membered aliphatic ring directly attached to C5 of the oxadiazole. Its unique geometry and stereochemistry result in characteristic upfield shifts in NMR spectra.

-

Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent at the C2 position. This group is readily identifiable by its hydroxyl (-OH) stretch in IR spectroscopy and the methylene (-CH₂) signals in NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on typical chemical shift values for similar heterocyclic systems and substituent effects.[5][6][7]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show four distinct sets of signals corresponding to the hydroxymethyl, cyclopropyl methine, and cyclopropyl methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~4.85 | s | 2H | -CH₂ OH | The methylene protons adjacent to the electron-withdrawing oxadiazole ring and the oxygen atom are expected to be deshielded, appearing as a singlet. |

| ~3.50 | t (br) | 1H | -CH₂OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |

| ~2.20 | m | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group, attached directly to the oxadiazole ring, will be the most downfield of the cyclopropyl protons. |

| ~1.25 | m | 4H | Cyclopropyl CH₂ | The four methylene protons on the cyclopropyl ring are diastereotopic and will likely appear as a complex multiplet in the upfield region, characteristic of strained ring systems. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the four unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~166.0 | C 5 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the cyclopropyl group. Its chemical shift is influenced by the nitrogen and oxygen atoms within the ring. Data from similar oxadiazoles support this range[8][9]. |

| ~164.5 | C 2 (Oxadiazole) | The carbon atom of the oxadiazole ring bearing the hydroxymethyl substituent. It is also highly deshielded due to the adjacent heteroatoms. |

| ~57.0 | -CH₂ OH | The methylene carbon is shielded relative to the ring carbons but deshielded compared to a typical alkane due to the attached oxygen. Typical values for similar C-O carbons fall in this region[10]. |

| ~8.0 | Cyclopropyl CH₂ | The two equivalent methylene carbons of the cyclopropyl ring are expected at a very upfield chemical shift, a hallmark of cyclopropyl groups. |

| ~6.5 | Cyclopropyl CH | The methine carbon of the cyclopropyl group, attached to the oxadiazole ring, is also found in the high-field region. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.[11]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly and reference the CDCl₃ solvent peak to 77.16 ppm.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Notes |

| 3400 - 3200 | Strong, Broad | O-H stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol. The broadness is due to intermolecular hydrogen bonding.[12] |

| 3080 - 3000 | Medium | C-H stretch (Cyclopropyl) | The C-H stretching vibrations of the strained cyclopropyl ring typically appear at a slightly higher frequency than those of unstrained alkanes. |

| 2960 - 2850 | Medium | C-H stretch (Methylene) | Symmetric and asymmetric stretching of the -CH₂- group. |

| 1640 - 1610 | Medium | C=N stretch | This absorption is characteristic of the carbon-nitrogen double bonds within the 1,3,4-oxadiazole ring[8][13]. |

| 1100 - 1000 | Strong | C-O stretch | This strong band corresponds to the stretching vibration of the C-O single bond in the primary alcohol and the C-O-C ether-like linkage within the oxadiazole ring.[12] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Predicted Intensity | Assignment | Rationale & Notes |

| 140 | High | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the exact molecular weight of the compound (C₆H₈N₂O₂)[1]. Its presence and high intensity would indicate a relatively stable molecule under EI conditions. |

| 111 | Medium | [M - CHO]⁺ or [M - N₂H]⁺ | Loss of a formyl radical (CHO) or diazene (N₂H) are plausible initial fragmentation steps for heterocyclic systems[14]. |

| 99 | Medium | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. This would leave the stable hydroxymethyl-oxadiazole cation. |

| 69 | High | [C₃H₅-C=N]⁺ | A characteristic fragment corresponding to the cyclopropyl nitrile cation, which is a very stable fragment. This often represents the base peak in similar structures. |

| 41 | Medium | [C₃H₅]⁺ | The cyclopropyl cation itself. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false, rankdir=LR]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=9];M [label="[M]⁺\nm/z = 140"]; F1 [label="[M - C₃H₅]⁺\nm/z = 99"]; F2 [label="[C₃H₅-C≡N]⁺\nm/z = 69\n(Base Peak)"]; F3 [label="[M - CH₂OH]⁺\nm/z = 109"]; F4 [label="[C₃H₅]⁺\nm/z = 41"];

M -> F1 [label="- •C₃H₅"]; M -> F3 [label="- •CH₂OH"]; F3 -> F2 [label="- N₂"]; F3 -> F4 [label="- CNO"]; }

Caption: A plausible mass spectrometry fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) and detected.

-

High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, perform HRMS analysis (e.g., using a TOF or Orbitrap analyzer) to obtain a highly accurate mass measurement of the molecular ion.

Synthesis Workflow

A robust synthesis protocol is essential for obtaining the target compound for analysis. The following is a well-established, field-proven method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[2][3][15]

Caption: A plausible synthetic route for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of N'-Cyclopropanecarbonyl-2-hydroxyacetohydrazide.

-

To a solution of glycolic acid hydrazide in a suitable solvent (e.g., dichloromethane), slowly add an equimolar amount of cyclopropanecarbonyl chloride at 0 °C.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC.

-

Work up the reaction by washing with water and brine, then dry and concentrate the organic layer to yield the diacylhydrazine intermediate.

-

-

Step 2: Cyclodehydration.

-

Reflux the intermediate from Step 1 in a dehydrating agent such as phosphorus oxychloride (POCl₃) for 2-4 hours.[3]

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of this compound. The anticipated NMR, IR, and MS data are based on the analysis of its constituent functional groups and comparison with structurally related molecules. The provided protocols for synthesis and analysis are designed to be self-validating and adhere to high standards of scientific integrity. This document serves as a valuable resource for researchers aiming to synthesize, identify, or utilize this promising heterocyclic compound in their work.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.

- BenchChem. (2025). In Vitro Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Derivatives: A Technical Guide.

- Navarro-Vázquez, A., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-cyclopropyl-1,3,4-oxadiazol-2-amine(89179-60-2) 1H NMR.

- Parameshwar, A., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3).

- Bala, S., et al. (2014).

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Sigma-Aldrich. (n.d.). (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- University of California, Irvine. (n.d.). Tables For Organic Structure Analysis.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

- PubChem. (n.d.). (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol.

- Kurbangalieva, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806.

- Aversa, M. C., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6).

- National Bureau of Standards. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol.

- Al-Amiery, A. A., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Hydraulic Journal of Pure and Applied Sciences.

- Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives.

-

Küçükgüzel, I., et al. (2000). 5-Furan-2yl[5][8][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][8][16] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 5(4), 559-566.

- PubChemLite. (n.d.). (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol.

- Saeed, A., et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate.

- Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry, 39B, 915-920.

- ResearchGate. (n.d.). Mass spectra of new heterocycles: IX. Main fragmentaion laws of 7-methyl-2-(methylsulfanyl)-3-(1-ethoxyethoxy)-4,5-dihydro-3 H -azepine and its structural isomers.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. asianpubs.org [asianpubs.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 16. rsc.org [rsc.org]

stability of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol at room temperature

An In-depth Technical Guide to the Stability of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol at Room Temperature

Foreword: Navigating the Stability Landscape of Novel Heterocycles

In the realm of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. This compound, a molecule featuring the robust 1,3,4-oxadiazole core, presents a compelling scaffold for medicinal chemists. The 1,3,4-oxadiazole ring is recognized for its metabolic stability and diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. The appendage of a cyclopropyl group can further enhance metabolic resilience and target affinity[4]. However, the presence of a hydroxymethyl group introduces a potential site for chemical transformation. This guide provides a comprehensive framework for evaluating the stability of this compound at ambient conditions, offering both theoretical insights and practical, field-proven methodologies for its rigorous assessment. Our approach is grounded in the principles of forced degradation to proactively identify potential liabilities and establish a robust stability-indicating analytical method.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical characteristics is paramount before embarking on stability studies.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| Appearance | Neat (likely a solid or oil) | [5] |

| CAS Number | 1211144-22-7 | [5][6] |

The Inherent Stability of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is an electron-deficient heterocycle, which contributes to its notable chemical and metabolic stability[1]. Theoretical studies have shown that the 1,3,4-oxadiazole isomer is more stable than its 1,2,3-, 1,2,4-, and 1,2,5- counterparts[7]. This stability is a key reason for its prevalence in medicinal chemistry[1][8]. However, like many heterocyclic systems, it is not entirely inert. The primary degradation pathway for oxadiazoles involves hydrolytic cleavage of the ring, a process that is often pH-dependent[9][10]. For some oxadiazole derivatives, maximum stability is observed in a pH range of 3-5, with increased degradation at higher or lower pH[9][10].

The stability of this compound will be influenced by the interplay of the stable oxadiazole ring, the robust cyclopropyl group, and the reactive primary alcohol.

A Systematic Approach to Stability Evaluation: A Proposed Workflow

To comprehensively assess the stability of this compound, a multi-faceted approach is recommended, beginning with forced degradation studies to identify potential degradation products and pathways, followed by a long-term stability study at room temperature.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1211144-22-7 | this compound - AiFChem [aifchem.com]

- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 5-Cyclopropyl-1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4] The introduction of a cyclopropyl group at the 5-position can significantly enhance metabolic stability and modulate binding affinity to biological targets, making 5-cyclopropyl-1,3,4-oxadiazole derivatives a compelling class of compounds for drug discovery. This in-depth technical guide provides a comprehensive exploration of the known and potential biological targets of these derivatives. We will delve into the mechanistic insights gleaned from studies on the broader 1,3,4-oxadiazole class and present detailed, field-proven methodologies for the identification and validation of novel molecular targets. This guide is designed to empower researchers to rationally design and advance the next generation of therapeutics based on this promising scaffold.

The 5-Cyclopropyl-1,3,4-Oxadiazole Scaffold: A Moiety of Interest

The 1,3,4-oxadiazole ring is a five-membered aromatic system containing one oxygen and two nitrogen atoms. Its planarity, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities contribute to its prevalence in medicinal chemistry.[5] The incorporation of a cyclopropyl ring introduces a unique set of physicochemical properties. The strained three-membered ring can enhance potency, improve metabolic stability, and provide conformational rigidity, which can lead to more specific interactions with biological targets.

While the broader class of 1,3,4-oxadiazoles has been extensively studied, research specifically focusing on 5-cyclopropyl derivatives is emerging. These compounds have shown promise in several therapeutic areas, most notably as antimicrobial and enzyme-inhibiting agents.

Established Biological Activity of 5-Cyclopropyl Derivatives

A notable example is the demonstrated antimicrobial activity of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (OZE-I), which has shown efficacy against Staphylococcus aureus. This includes activity against both planktonic cells and biofilms, suggesting a potential mechanism that disrupts biofilm formation.

Potential Biological Targets: An Evidence-Based Extrapolation

Given the limited number of validated targets for 5-cyclopropyl-1,3,4-oxadiazole derivatives, we can extrapolate potential targets from the extensive research on the broader 1,3,4-oxadiazole class. It is crucial for researchers to experimentally validate these putative targets for the specific cyclopropyl-containing compounds.

Enzyme Inhibition: A Prominent Mechanism of Action

1,3,4-oxadiazole derivatives are known to inhibit a wide array of enzymes, making this a primary area of investigation for 5-cyclopropyl analogues.

-

Carbohydrate-Metabolizing Enzymes: Based on the activity of related compounds, α-glucosidase and α-amylase are potential targets for developing anti-diabetic agents.[6]

-

Cancer-Associated Enzymes: The 1,3,4-oxadiazole scaffold is found in inhibitors of several enzymes implicated in cancer progression:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in oncology, and some 1,3,4-oxadiazole derivatives have shown inhibitory activity against them.[7]

-

Histone Deacetylases (HDACs): These enzymes are crucial in epigenetic regulation and are validated cancer targets.[8]

-

Topoisomerases: These enzymes are essential for DNA replication and are the target of several established chemotherapeutics.

-

Telomerase: Inhibition of telomerase is a promising strategy for targeting cancer cell immortality.[7][9]

-

Thymidylate Synthase and Thymidine Phosphorylase: These enzymes are involved in nucleotide synthesis and are targets for cytotoxic agents.[8]

-

-

Bacterial Enzymes: The antimicrobial activity of 1,3,4-oxadiazoles can be attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and peptide deformylase.[10]

Disruption of Protein-Protein Interactions

Emerging research indicates that 1,3,4-oxadiazole derivatives can modulate protein-protein interactions. A significant example is the inhibition of the PD-1/PD-L1 interaction, a key immune checkpoint in cancer therapy.

Other Potential Therapeutic Areas

The diverse biological activities reported for 1,3,4-oxadiazoles suggest that 5-cyclopropyl derivatives may also find applications as:

Methodologies for Target Identification and Validation

A critical step in drug discovery is the identification and validation of the biological target(s) of a bioactive compound. The following section provides detailed protocols for key experimental workflows.

Target Identification: Affinity-Based Proteomics

Affinity chromatography coupled with mass spectrometry (MS) is a powerful technique to identify the direct binding partners of a small molecule from a complex biological sample.

-

Probe Synthesis:

-

Synthesize an analogue of the 5-cyclopropyl-1,3,4-oxadiazole derivative containing a linker arm suitable for immobilization (e.g., a terminal amine or carboxylic acid).

-

Covalently attach the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).

-

-

Cell Lysate Preparation:

-

Culture relevant cells to a high density and harvest.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.

-

Clarify the lysate by centrifugation to remove insoluble material.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the immobilized compound (the "bait").

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with a linker but no compound.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

For MS analysis, perform in-solution or in-gel trypsin digestion of the eluted proteins.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm.

-

Compare the proteins identified from the "bait" and "control" experiments to identify specific binding partners.

-

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Target Validation in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][6]

-

Cell Treatment:

-

Treat intact cells with the 5-cyclopropyl-1,3,4-oxadiazole derivative at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Thermal Challenge:

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated (denatured) proteins by centrifugation.

-

-

Protein Detection and Analysis:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

-

Quantify the band intensities at each temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Functional Validation: Enzyme Inhibition Assays

Once a potential enzyme target is identified, its inhibition by the 5-cyclopropyl-1,3,4-oxadiazole derivative must be quantified.

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in a suitable buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of the 5-cyclopropyl-1,3,4-oxadiazole derivative.

-

-

Assay Procedure:

-

In a microplate, add the enzyme and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

| Enzyme Target | Therapeutic Area | Rationale for Inhibition | Representative IC50 (µM) of a 1,3,4-Oxadiazole Derivative |

| α-Glucosidase | Diabetes | Inhibition of carbohydrate digestion | 18.52 ± 0.09[6] |

| α-Amylase | Diabetes | Inhibition of starch breakdown | 20.25 ± 1.05[6] |

| Thymidine Phosphorylase | Cancer | Inhibition of angiogenesis | Varies with derivative[8] |

| Telomerase | Cancer | Inhibition of cancer cell immortalization | 1.27 ± 0.05 (for a non-cyclopropyl derivative)[9] |

Future Directions and Conclusion

The 5-cyclopropyl-1,3,4-oxadiazole scaffold represents a promising starting point for the development of novel therapeutics. While the full spectrum of their biological targets is still under investigation, the established activities of the broader 1,3,4-oxadiazole class provide a strong rationale for exploring their potential in oncology, infectious diseases, and metabolic disorders. The systematic application of the target identification and validation methodologies outlined in this guide will be instrumental in elucidating the mechanisms of action of these compounds and accelerating their translation into clinical candidates. The unique properties conferred by the cyclopropyl moiety may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Gudipati, R., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(21), 6529. [Link]

-

Karczmarzyk, Z., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]

-

Luczyński, M., & Kudełko, A. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(9), 2936. [Link]

-

Saeed, A., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4991. [Link]

-

de la Torre, B. G., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 15, 107-118. [Link]

-

Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 872716. [Link]

-

Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]

-

Kumar, A., & Kumar, S. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current Drug Targets, 22(10), 1144-1165. [Link]

-

Gwaram, N. S., et al. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a88-a98. [Link]

-

Sai Gugan, B., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3), 1533-1538. [Link]

-

Sharma, S., & Kumar, P. (2022). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research, 4(3). [Link]

-

Asadi, M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 853-860. [Link]

-

Kumar, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 15(10), 1234. [Link]

-

Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. ResearchGate. [Link]

-

Szafraniec-Szczęsny, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3385. [Link]

-

Li, Y., et al. (2014). 1,3,4-oxadiazole derivatives as potential biological agents. Current medicinal chemistry, 21(16), 1878-1903. [Link]

-

Gaonkar, S. L., & K.R., V. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

-

Katti, S. A., et al. (2024). Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity. Chettinad Health City Medical Journal, 13(4), 43-54. [Link]

-

S.L., G. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(3), 58-67. [Link]

-

Khalilullah, H., et al. (2012). 1,3,4-Oxadiazole: A Biologically Active Scaffold. Mini reviews in medicinal chemistry, 12(8), 789-801. [Link]

-

Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]

-

Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]

-

Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(11), 13473-13503. [Link]

-

El-Sayed, M. A. A., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. protocols.io [protocols.io]

- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]

The Strategic Incorporation of the Cyclopropyl Moiety in 1,3,4-Oxadiazole Scaffolds: A Guide to Enhancing Bioactivity and Pharmacokinetic Profiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities and favorable physicochemical properties.[1][2][3] Concurrently, the cyclopropyl group, once a mere curiosity, has emerged as a powerful tool in drug design, prized for its unique ability to confer metabolic stability, conformational rigidity, and desirable electronic characteristics.[4][5][6] This technical guide provides an in-depth exploration of the synergistic relationship between these two moieties. We will dissect the strategic rationale for incorporating a cyclopropyl group into 1,3,4-oxadiazole-based drug candidates, detailing its profound impact on metabolic fate, target binding affinity, and overall bioactivity. This document serves as a resource for researchers and drug development professionals, offering field-proven insights, detailed experimental methodologies, and a robust framework for leveraging this potent structural combination.

Part 1: Understanding the Core Components

The 1,3,4-Oxadiazole: A Versatile Pharmacophore

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[7][8] Its planarity, combined with the presence of hydrogen bond acceptors (the nitrogen and oxygen atoms) and its role as a bioisosteric surrogate for amide and ester groups, makes it a highly attractive scaffold in drug discovery.[3][9] The inherent stability of the ring and its ability to engage in various non-covalent interactions contribute to its prevalence in molecules with a wide array of biological functions.[2] These activities span numerous therapeutic areas, including:

-

Anticancer: Targeting various mechanisms like enzyme inhibition (e.g., kinases, histone deacetylases) and tubulin polymerization.[7][10][11][12][13]

-

Antimicrobial: Exhibiting potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[1][8][14][15]

-

Anti-inflammatory: Modulating inflammatory pathways to provide analgesic and anti-inflammatory effects.[1][16]

-

Antiviral: Serving as a core component in drugs like the HIV integrase inhibitor Raltegravir.[3][7]

The oxadiazole core's utility lies in its predictable geometry and its capacity to orient substituents in well-defined vectors, facilitating precise interactions with biological targets.

The Cyclopropyl Group: A Strategic Tool in Medicinal Chemistry

The cyclopropyl ring is the smallest possible carbocycle, and its strained three-membered structure bestows unique and powerful properties that are highly advantageous in drug design.[4][6]

-

Unique Hybridization and Electronics: The C-C bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[4][5] This electronic nature allows the cyclopropyl group to act as a bioisostere for alkenes or even carbonyl groups in certain contexts.

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl group is a rigid, planar triangle.[6] When incorporated into a molecule, it "locks" the conformation of adjacent groups, reducing the entropic penalty upon binding to a target and often leading to a significant increase in potency.[4][5]

-

Metabolic Shielding: The high dissociation energy of its C-H bonds makes the cyclopropyl ring itself resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[17] More importantly, its steric bulk can effectively shield adjacent, metabolically labile sites from enzymatic attack, a strategy frequently employed to improve a drug's pharmacokinetic profile.[17][18]

The strategic deployment of this small ring can address multiple common challenges in drug discovery, including poor metabolic stability, low potency, and off-target effects.[4][5]

Part 2: The Synergy: How the Cyclopropyl Group Modulates 1,3,4-Oxadiazole Bioactivity

The combination of the 1,3,4-oxadiazole scaffold with a cyclopropyl moiety is a deliberate strategy to harness the strengths of both. The cyclopropyl group is not merely a passive linker but an active modulator of the molecule's overall properties.

Enhancing Metabolic Stability: The "Cyclopropyl Shield" Effect

A primary driver for incorporating a cyclopropyl group is to enhance metabolic stability. In many heterocyclic compounds, the positions adjacent to the ring system are susceptible to oxidative metabolism by CYP enzymes. Placing a cyclopropyl group at such a position can dramatically reduce the rate of metabolic clearance.

Causality: The robust C-H bonds of the cyclopropyl ring are less susceptible to the initial hydrogen atom abstraction step that initiates CYP-mediated oxidation.[17] Furthermore, the ring's fixed and bulky nature provides a steric blockade, physically preventing the metabolic "hotspot" from accessing the active site of the metabolizing enzyme. This leads to a longer plasma half-life and reduced drug dosage requirements.

Optimizing Target Engagement and Potency

The rigid nature of the cyclopropyl group provides a powerful tool for optimizing how a molecule fits into its biological target.

Causality: By locking the conformation of the molecule, the cyclopropyl group ensures that the key binding elements (like the oxadiazole ring and other substituents) are held in the optimal orientation for binding. This pre-organization reduces the entropic cost of binding, as the molecule does not need to "freeze" into the correct shape upon entering the binding pocket. This often translates directly to higher binding affinity and increased potency.[4][5] The unique electronic properties of the ring can also contribute to favorable electrostatic or van der Waals interactions within the target's active site.

Part 3: Case Studies and Data

The theoretical benefits of the cyclopropyl-oxadiazole combination are validated by empirical data from successful research programs.

Case Study: Antimicrobial Agents against Staphylococcus aureus

Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant threat due to widespread antibiotic resistance. Research has identified 1,3,4-oxadiazole derivatives as a promising class of anti-staphylococcal agents.

A notable example is the compound N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (OZE-I) .[19] In this molecule, a cyclopropanecarboxamide group is attached to the 2-position of the oxadiazole ring. This compound demonstrated potent bactericidal activity against multiple strains of S. aureus and was also effective at preventing and disrupting biofilm formation, a key virulence factor.[19][20]

| Compound | Target Organism | Bioactivity Metric | Result | Reference |

| OZE-I | S. aureus (7 strains, including MRSA) | Minimum Inhibitory Concentration (MIC) | 4–16 µg/mL | [19] |

| OZE-I | S. aureus | Biofilm Inhibition | Dose-dependent, with inhibitory concentrations from 8–32 µg/mL | [19] |

Case Study: Insect Growth Regulators